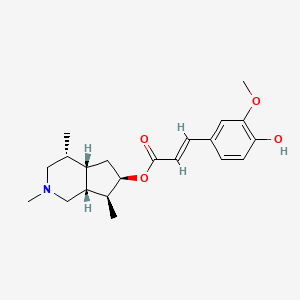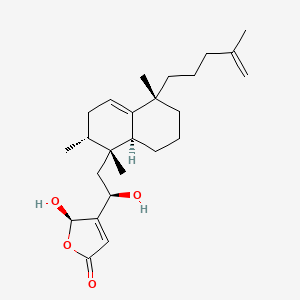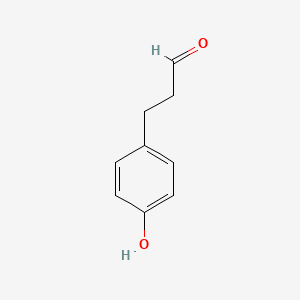
3-(4-Hydroxyphenyl)propanal
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)propanal is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is also known by other names such as 4-Hydroxydihydrocinnamaldehyde and Benzenepropanal, 4-hydroxy- .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)propanal consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 .Physical And Chemical Properties Analysis
3-(4-Hydroxyphenyl)propanal has a density of 1.1±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a flash point of 115.6±13.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 1.30 .Applications De Recherche Scientifique
Chemical Properties
“3-(4-Hydroxyphenyl)propanal” is a chemical compound with the formula C9H10O2 and a molecular weight of 150.1745 . It is also known by other names such as Benzenepropanal, 4-hydroxy-, Hydrocinnamaldehyde, p-hydroxy-, 3-(4-Hydroxyphenyl)propionaldehyde, 3-(p-Hydroxyphenyl)propanal, 3-(p-Hydroxyphenyl)propionaldehyde, and 4-Hydroxybenzenepropanal .
Antimicrobial Applications
“3-(4-Hydroxyphenyl)propanal” has been used in the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives . These derivatives have shown promising results as scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . They have demonstrated substantial activity against Candida auris , with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
Drug Development
The derivatives of “3-(4-Hydroxyphenyl)propanal” have been subjected to in silico absorption, distribution, metabolism, and excretion (ADME) characterization to better understand their potential as drug candidates . This is an important step in the drug development process, helping to predict how these compounds might behave in the human body .
Targeting Multidrug-Resistant Pathogens
The derivatives of “3-(4-Hydroxyphenyl)propanal” have shown activity against multidrug-resistant pathogens. This includes methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .
Antifungal Applications
The derivatives of “3-(4-Hydroxyphenyl)propanal” have shown significant antifungal activity. They have demonstrated substantial activity against Candida auris , a yeast that can cause serious infections in hospitalized patients .
Broad-Spectrum Antimicrobial Activity
Hydrazones 14 – 16, which are derivatives of “3-(4-Hydroxyphenyl)propanal” containing heterocyclic substituents, have shown the most potent and broad-spectrum antimicrobial activity . This suggests that these compounds could be further developed as broad-spectrum antimicrobial agents .
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQXZCFSBLNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474676 | |
| Record name | 3-(4-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propanal | |
CAS RN |
20238-83-9 | |
| Record name | 3-(4-hydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



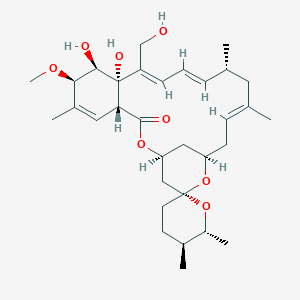

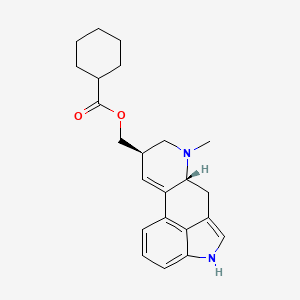
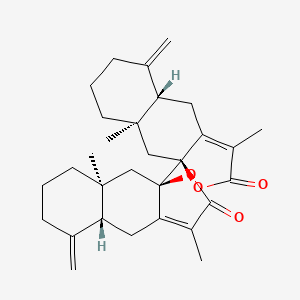
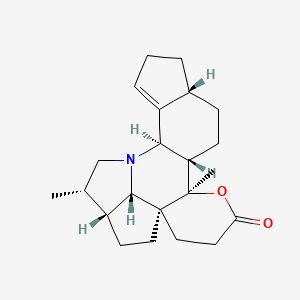
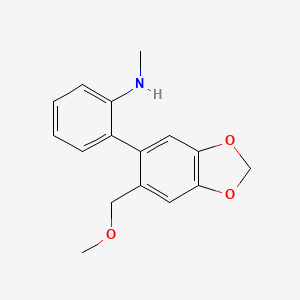
![(6Z,8S,8aS)-6-[(E,2R,6S)-6-hydroxy-2,5-dimethyloct-4-enylidene]-8-methyl-1,2,3,5,7,8a-hexahydroindolizin-8-ol](/img/structure/B1245096.png)

![(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol](/img/structure/B1245099.png)
